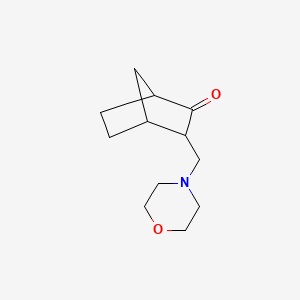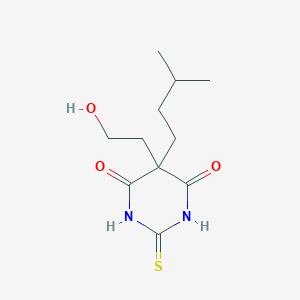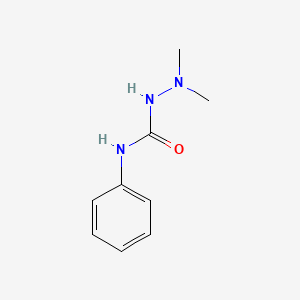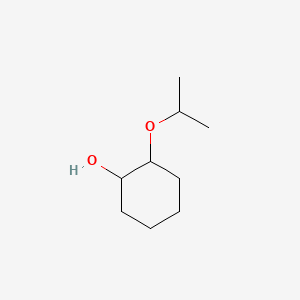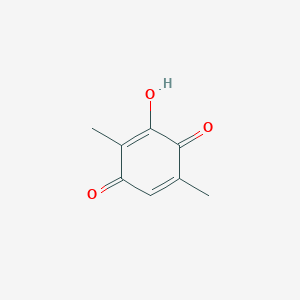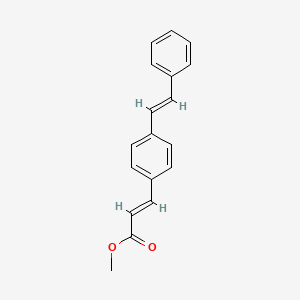
Methyl p-(trans-styryl)-trans-cinnamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl p-(trans-styryl)-trans-cinnamate: is an organic compound that belongs to the class of cinnamates It is characterized by the presence of a methyl ester group attached to a cinnamic acid backbone, which is further substituted with a trans-styryl group at the para position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl p-(trans-styryl)-trans-cinnamate typically involves the esterification of p-(trans-styryl)-trans-cinnamic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, higher yields, and reduced reaction times. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification process.
化学反応の分析
Types of Reactions:
Oxidation: Methyl p-(trans-styryl)-trans-cinnamate can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form the corresponding alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, allowing for the introduction of various substituents. Common reagents include halogens and nitrating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in acetic acid for bromination.
Major Products:
Oxidation: p-(trans-styryl)-trans-cinnamic acid.
Reduction: Methyl p-(trans-styryl)-trans-cinnamyl alcohol.
Substitution: p-Bromo-methyl p-(trans-styryl)-trans-cinnamate.
科学的研究の応用
Chemistry: Methyl p-(trans-styryl)-trans-cinnamate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various biologically active molecules and complex organic compounds.
Biology: In biological research, this compound is studied for its potential antimicrobial and antioxidant properties. It is also used in the development of new pharmaceuticals.
Medicine: The compound is investigated for its potential therapeutic applications, including anti-inflammatory and anticancer activities. It is also used in the formulation of certain drugs.
Industry: In the materials science industry, this compound is used in the production of polymers and resins. It is also employed as a UV-absorbing agent in sunscreens and other cosmetic products.
作用機序
The mechanism of action of Methyl p-(trans-styryl)-trans-cinnamate involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and preventing oxidative damage to cells. It may also inhibit the activity of certain enzymes involved in inflammation and cancer progression. The exact molecular targets and pathways are still under investigation, but it is believed that the compound exerts its effects through modulation of signaling pathways related to oxidative stress and inflammation.
類似化合物との比較
Methyl cinnamate: Similar structure but lacks the trans-styryl group.
Ethyl p-(trans-styryl)-trans-cinnamate: Similar structure but with an ethyl ester group instead of a methyl ester group.
p-(trans-Styryl)-trans-cinnamic acid: Similar structure but without the ester group.
Uniqueness: Methyl p-(trans-styryl)-trans-cinnamate is unique due to the presence of both the trans-styryl group and the methyl ester group. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications. The trans-styryl group enhances the compound’s ability to undergo various chemical reactions, while the methyl ester group improves its solubility and stability.
特性
CAS番号 |
71205-18-0 |
|---|---|
分子式 |
C18H16O2 |
分子量 |
264.3 g/mol |
IUPAC名 |
methyl (E)-3-[4-[(E)-2-phenylethenyl]phenyl]prop-2-enoate |
InChI |
InChI=1S/C18H16O2/c1-20-18(19)14-13-17-11-9-16(10-12-17)8-7-15-5-3-2-4-6-15/h2-14H,1H3/b8-7+,14-13+ |
InChIキー |
XXBDOBCPYGFGCH-SCCLZRITSA-N |
異性体SMILES |
COC(=O)/C=C/C1=CC=C(C=C1)/C=C/C2=CC=CC=C2 |
正規SMILES |
COC(=O)C=CC1=CC=C(C=C1)C=CC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


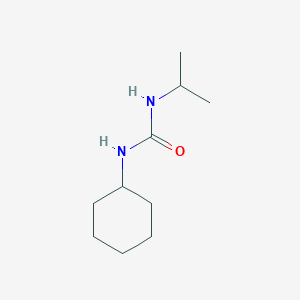

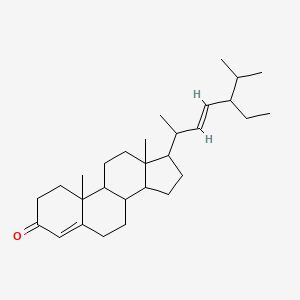
![2-[(4-methylphenyl)(phenyl)methyl]-2-nitro-1H-indene-1,3(2H)-dione](/img/structure/B11959019.png)

![9(10H)-Anthracenone, 10-[(2,5-dimethoxyphenyl)methylene]-](/img/structure/B11959034.png)
